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Compound of Interest

Compound Name: 1-Iodooctadecane

Cat. No.: B1330385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data for 1-
Iodooctadecane, a long-chain alkyl halide. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Core Spectral Data
The following tables summarize the essential quantitative spectral data for 1-Iodooctadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Iodooctadecane, the ¹H and ¹³C NMR spectra provide characteristic signals

for the alkyl chain and the carbon bearing the iodine atom.

¹H NMR (Proton NMR) Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.19 Triplet 2H -CH₂-I

~1.82 Quintet 2H -CH₂-CH₂-I

~1.25 Broad Singlet 30H -(CH₂)₁₅-

~0.88 Triplet 3H -CH₃

¹³C NMR (Carbon-13) NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~33.5 -CH₂-CH₂-I

~30.7 -(CH₂)n-

~29.7 -(CH₂)n-

~29.6 -(CH₂)n-

~29.5 -(CH₂)n-

~29.4 -(CH₂)n-

~29.2 -(CH₂)n-

~28.7 -(CH₂)n-

~22.7 -CH₂-CH₃

~14.1 -CH₃

~9.9 -CH₂-I

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 1-Iodooctadecane is dominated by

absorptions corresponding to its long alkyl chain.
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Wavenumber (cm⁻¹) Intensity Assignment

2924 Strong C-H Asymmetric Stretch

2853 Strong C-H Symmetric Stretch

1465 Medium C-H Scissoring

720 Medium C-H Rocking

~550 Weak-Medium C-I Stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-Iodooctadecane results in the formation

of a molecular ion and characteristic fragment ions. The fragmentation pattern is indicative of

the long alkyl chain.[1][2]

Mass-to-Charge Ratio
(m/z)

Proposed Fragment Ion Relative Intensity

380 [C₁₈H₃₇I]⁺ (Molecular Ion) Low

253 [C₁₈H₃₇]⁺ Moderate

127 [I]⁺ Low

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ Base Peak

43 [C₃H₇]⁺ High

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-Iodooctadecane (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a
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5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal

standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum. A longer relaxation delay and a larger number of scans are typically required due

to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: A small amount of solid 1-Iodooctadecane is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded.

The sample is then brought into firm contact with the crystal using a pressure clamp. The

sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Electron Ionization)
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Sample Introduction: A small amount of 1-Iodooctadecane is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS). The sample is volatilized by heating in the ion source.[3]

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge (m/z) ratio.

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-Iodooctadecane.
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Spectroscopic Analysis Workflow for 1-Iodooctadecane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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